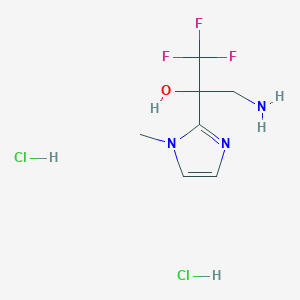

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Overview

Description

Benzoxazole is a heterocyclic compound with a bicyclic structure, which is a fusion of benzene and oxazole . It’s an important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazoles can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzoxazole derivative would depend on its exact structure. For example, the molecular weight of 4-(1,3-Benzoxazol-2-yl)benzoic acid is 239.23 g/mol .Scientific Research Applications

Synthesis of Chiral Dendrimers :

- Used as a starting material for synthesizing dendritic branches attached to a chiral triol, leading to the creation of CF3-substituted dendrimers. These dendrimers demonstrate interesting NMR properties due to the CF3 groups, revealing constitutional heterotopicities (Greiveldinger & Seebach, 1998).

Development of Fluorescent Probes :

- Applied in the synthesis of fluorescent probes for sensing pH and metal cations. The high sensitivity and selectivity in metal cations of these probes are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Photophysical Property Study and Antimicrobial Activity :

- Involved in the synthesis of fluorescent oxazole derivatives with significant antimicrobial activities against various strains, including Escherichia coli and Staphylococcus aureus (Phatangare et al., 2013).

Metal Complex Formation :

- Utilized in the investigation of complex formation with metal ions like FeIII and FeII. This research focused on understanding the stability and redox properties of these complexes, which are crucial in biological contexts (Steinhauser et al., 2005).

Novel Fluorescence Probes for Reactive Oxygen Species Detection :

- Played a role in the design and synthesis of novel fluorescence probes that can detect reactive oxygen species and distinguish specific species. These probes have applications in studying the roles of these species in biological and chemical contexts (Setsukinai et al., 2003).

Microbial Hydroxylation of Cyclic Carboxylic Acids :

- A key compound in the microbial hydroxylation of cyclic carboxylic acids. The transformations led to the production of chiral allylic alcohols and ketones, demonstrating the biocatalytic potential of certain microbes (Raadt et al., 2001).

Regioselective Synthesis and Pain Model Applications :

- Contributed to the synthesis of benzenesulfonamides and their application in pathological pain models in mice. These compounds showed anti-hyperalgesic and anti-edematogenic effects, highlighting their potential therapeutic applications (Lobo et al., 2015).

Mechanism of Action

While the specific mechanism of action for “3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid” is not available, benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

Future Directions

Benzoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic strategies and exploring the biological activities of novel benzoxazole derivatives .

properties

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO4/c12-11(13,14)10(18,5-8(16)17)9-15-6-3-1-2-4-7(6)19-9/h1-4,18H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWVRLZLXCGRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(CC(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)

![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)

![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)

![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)